6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine” is a synthetic derivative of fluoroquinolones . Fluoroquinolones are a class of important synthetic antimicrobial agents broadly and effectively used in clinic for infectious diseases . They possess excellent activities against Gram-negative and relatively moderate against Gram-positive bacteria .
Synthesis Analysis
The synthesis of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position has been described in the literature . The process involves evaporation of solvent under vacuum, and the residue is purified by silica gel chromatography .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectral techniques. For instance, the 1H-NMR (DMSO-d6) δ 8.67 (s, 1H, C2 - H), 7.90 (d, J = 13.2 Hz, 1H, C5 - H), 7.56 (d, J = 7.5 Hz, 1H, C8 - H), 7.37–7.31 (m, 5H, Ar- H), 5.09 (s, 2H, -O-CH2 -Ar), 3.78–3.82 (m, 1H, cyclopropyl), 3.15–3.40 (m, 16H, piperazinyl), 1.17–1.32 (m, 4H, cyclopropyl) can be observed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position . The process involves evaporation of solvent under vacuum, and the residue is purified by silica gel chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various spectral techniques. For instance, the 1H-NMR (DMSO-d6) δ 8.67 (s, 1H, C2 - H), 7.90 (d, J = 13.2 Hz, 1H, C5 - H), 7.56 (d, J = 7.5 Hz, 1H, C8 - H), 7.37–7.31 (m, 5H, Ar- H), 5.09 (s, 2H, -O-CH2 -Ar), 3.78–3.82 (m, 1H, cyclopropyl), 3.15–3.40 (m, 16H, piperazinyl), 1.17–1.32 (m, 4H, cyclopropyl) can be observed .Aplicaciones Científicas De Investigación
Antibacterial Activity
Quinazolinones and their derivatives have been known to possess potent antibacterial properties . In particular, a series of novel 6-fluoro-7-(cyclic amino)-1-ethyl-2-(thioxo or oxo)-3-substituted quinazolin-4-ones were synthesized and evaluated for antibacterial activity . Although the compounds were inactive against the tested bacterial strains, they showed moderate activity against DNA-PK .
Antimicrobial Evaluation
Fluoroquinolones are a class of important synthetic antimicrobial agents used broadly and effectively in clinics for infectious diseases . A range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position were synthesized and their inhibition of bacterial pathogens commonly disseminated in hospital environments were described . Some derivatives showed promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 µg/mL, which is 16-fold more potent than ciprofloxacin .
Anticancer Activity
Quinazolinones and their derivatives have also been investigated for their anticancer properties . For instance, a new N-substituted 2-arylquinazolinones bearing transstilbene moiety showed a good profile (IC50 < 5 μM) against human ductal breast epithelial tumor (T-47D) and human breast adenocarcinoma (MCF-7 and MDA-MB-231), showing two-fold potency more than etoposide standard drug .
DNA-PK Inhibition
DNA-PK is a key enzyme involved in the repair of DNA double-strand breaks. Compounds that can inhibit DNA-PK have potential applications in cancer therapy . The aforementioned 6-fluoro-7-(cyclic amino)-1-ethyl-2-(thioxo or oxo)-3-substituted quinazolin-4-ones showed moderate activity against DNA-PK .
Propiedades
IUPAC Name |
6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7/c1-24(2)16-5-6-17(23-22-16)25-7-9-26(10-8-25)18-14-4-3-13(19)11-15(14)20-12-21-18/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMDRRVFBRXCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.